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molecular formula C8H10N2O3 B8817703 2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione CAS No. 91189-24-1

2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

Cat. No. B8817703
M. Wt: 182.18 g/mol
InChI Key: QPHSKVXBAPEFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04550104

Procedure details

A solution of 1.82 g (10 mmol) of 2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in 20 ml N,N-dimethylformamide was added gradually under a nitrogen atmosphere to 0.05 g (10.4 mmol) of 50% oil suspension of sodium hydride which had been previously washed twice with toluene and covered with 10 ml N,N-dimethylformamide. After stirring one hour there was added 1.40 g (11 mmol) of benzyl chloride and stirring was continued overnight at room temperature. After concentrating to a small volume in vacuo, the residue was diluted with 40 ml water and extracted twice with dichloromethane. The combined organic phase was washed with water, dried over magnesium sulfate, and evaporated to give a solid. Crystallization from toluene:hexane to afford 1.74 g of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, mp 157°-158° C.
Quantity
1.82 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](=[O:7])[CH2:5][C:4]2([CH2:11][C:10](=[O:12])[NH:9][CH2:8]2)[C:3]1=[O:13].[H-].[Na+].[CH2:16](Cl)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CN(C)C=O>[CH2:16]([N:9]1[C:10](=[O:12])[CH2:11][C:4]2([C:3](=[O:13])[N:2]([CH3:1])[C:6](=[O:7])[CH2:5]2)[CH2:8]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
CN1C(C2(CC1=O)CNC(C2)=O)=O
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring one hour there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
had been previously washed twice with toluene
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating to a small volume in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with 40 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Crystallization from toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2(CC(N(C2=O)C)=O)CC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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